molecular formula C20H23N3O3S2 B15084276 N-(4-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 335399-50-3

N-(4-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B15084276
CAS No.: 335399-50-3
M. Wt: 417.5 g/mol
InChI Key: QRYPKWAYRQOFLR-UHFFFAOYSA-N
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Description

This compound belongs to a class of thioacetamide derivatives featuring a thieno[2,3-d]pyrimidin-4-one core. Key structural elements include:

  • Thioether linkage (-S-): Connects the pyrimidinone core to the acetamide moiety, offering conformational flexibility and redox sensitivity .
  • N-(4-Ethoxyphenyl)acetamide: The 4-ethoxy substituent on the phenyl ring introduces electron-donating effects, which may impact solubility and metabolic stability compared to halogenated or alkylated analogs .

Properties

CAS No.

335399-50-3

Molecular Formula

C20H23N3O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H23N3O3S2/c1-5-23-19(25)17-12(3)13(4)28-18(17)22-20(23)27-11-16(24)21-14-7-9-15(10-8-14)26-6-2/h7-10H,5-6,11H2,1-4H3,(H,21,24)

InChI Key

QRYPKWAYRQOFLR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)OCC)SC(=C2C)C

Origin of Product

United States

Biological Activity

N-(4-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that belongs to the thieno[2,3-d]pyrimidine class. This compound has garnered attention for its potential biological activities, including antimicrobial and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O3S2. The compound features a thieno[2,3-d]pyrimidine core with an ethoxy-substituted phenyl group and an acetamide moiety.

PropertyValue
Molecular FormulaC21H23N3O3S2
Molar Mass429.55 g/mol
Chemical ClassThieno[2,3-d]pyrimidine

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. Specifically, this compound has demonstrated efficacy against various bacterial strains in vitro. This activity is attributed to its unique structural components that enhance interaction with bacterial targets.

Antitumor Properties

Studies have suggested that compounds within the thieno[2,3-d]pyrimidine class possess antitumor activities. Preliminary data indicate that this compound may inhibit tumor cell proliferation through mechanisms that are yet to be fully elucidated but may involve interference with cellular signaling pathways.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzyme Activity : It may act as an inhibitor of specific enzymes involved in bacterial metabolism or tumor cell proliferation.
  • Modulation of Cell Signaling : The compound could interfere with signaling pathways critical for cell survival and growth.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that N-(4-Ethoxyphenyl)-2-thioacetamide exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in treatment.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
    Pseudomonas aeruginosa32
  • Antitumor Activity Assessment : In vitro assays on cancer cell lines demonstrated that the compound reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of exposure.

Chemical Reactions Analysis

Reactivity Patterns

The compound undergoes reactions typical of thioether and amide functionalities:

Hydrolysis

  • Amide hydrolysis : Cleavage of the acetamide group under acidic or basic conditions, yielding carboxylic acid derivatives.

  • Thioether hydrolysis : Potential conversion to sulfonic acids or disulfides under strong oxidizing conditions.

Substitution Reactions

  • Nucleophilic aromatic substitution : The thienopyrimidine core may undergo substitution at reactive positions (e.g., para to heteroatoms) using halogenating agents.

  • Alkylation/alkylation : Ethoxyphenyl substituents could participate in alkylation reactions under appropriate conditions.

Oxidation/Reduction

  • Sulfur oxidation : The thioether group may oxidize to sulfoxides or sulfones, altering biological activity.

  • Reduction of carbonyl groups : The 4-oxo moiety in the pyrimidine ring could be reduced to hydroxyl or amino derivatives.

Analytical Characterization

The compound’s structure and purity are confirmed via:

Technique Key Observations References
Nuclear Magnetic Resonance (NMR) Proton shifts for aromatic protons, NH amide signals, and methyl groups
Mass Spectrometry (MS) Molecular ion peak at m/z 465.60 (for analogs) , fragmentation patterns for thioether and amide groups
High-Performance Liquid Chromatography (HPLC) Retention times and purity assessment during synthesis

Spectroscopic data (e.g., infrared absorption for amide N-H stretches) further validate functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to derivatives with modifications in the phenylacetamide or pyrimidinone regions (Table 1).

Compound Name Substituents (R-group) Yield (%) Melting Point (°C) Key Features
Target Compound 4-Ethoxyphenyl Moderate lipophilicity; ethoxy enhances metabolic stability
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-Chlorophenyl 85 Higher electrophilicity due to Cl; potential for halogen bonding
N-(4-Isopropylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide 4-Isopropylphenyl Increased steric bulk; may reduce membrane permeability
N-(p-Tolyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide p-Tolyl (4-methylphenyl) Methyl group improves solubility but may accelerate oxidative metabolism
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide 3,4-Difluorophenyl Fluorine atoms enhance bioavailability and CNS penetration

Physicochemical and Spectral Properties

  • NMR Profiles: The 4-ethoxyphenyl group in the target compound would show distinct aromatic proton signals (δ 6.8–7.3 ppm) and an ethoxy methylene peak (δ ~4.0 ppm), differing from chlorophenyl (δ 7.4–7.6 ppm) or isopropylphenyl analogs (δ 1.2–1.3 ppm for -CH(CH₃)₂) . Thieno[2,3-d]pyrimidinone protons (e.g., H-5 and H-6) exhibit consistent shifts (δ 2.1–2.5 ppm for methyl groups), confirming core stability across analogs .
  • Melting Points: Derivatives with polar substituents (e.g., 4-chlorophenyl, mp ~230°C ) generally exhibit higher melting points than nonpolar analogs (e.g., p-tolyl, mp ~224°C ), correlating with crystal packing efficiency .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of the compound to improve yield and purity?

  • Methodological Answer : Multi-step synthesis routes are critical. For example, highlights that reaction conditions (temperature, solvent selection, catalyst use) significantly impact yield. Optimize thioacetamide coupling by using anhydrous DMF as a solvent at 60–80°C, with triethylamine as a base to enhance nucleophilic substitution efficiency . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography. reports yields up to 80% for analogous compounds using similar protocols .

Q. What analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : Combine 1H NMR (DMSO-d6, δ 10.10–12.50 ppm for NHCO and aromatic protons) and LC-MS (m/z ~485–500 [M+H]+) for primary confirmation, as demonstrated in and for related thieno[2,3-d]pyrimidin derivatives . Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% (e.g., : C 45.36% found vs. 45.29% calculated) .

Q. How can solubility challenges in biological assays be addressed?

  • Methodological Answer : Use DMSO as a primary solvent (≤1% v/v in assays) due to the compound’s hydrophobic thieno[2,3-d]pyrimidin core. For aqueous buffers, employ co-solvents like PEG-400 or β-cyclodextrin inclusion complexes, as suggested in for structurally similar molecules .

Advanced Research Questions

Q. What reaction mechanisms underpin the thioether bond formation in this compound?

  • Methodological Answer : The thioether linkage arises via nucleophilic substitution (SN2) between a thiolate anion (from 3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-thiol) and α-chloroacetamide derivatives. supports this mechanism for analogous thienopyrimidine syntheses, where K₂CO₃ in DMF generates the thiolate intermediate . Kinetic studies (e.g., variable-temperature NMR) can confirm transition states .

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Ethoxyphenyl group : Replace with electron-withdrawing groups (e.g., nitro, ) to modulate receptor binding .
  • Thienopyrimidin core : Introduce halogens (Cl, F) at the 5/6 positions to improve metabolic stability, as seen in and .
  • Thioacetamide linker : Replace sulfur with selenium (isosteric substitution) to assess redox activity impacts .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer : Standardize assays using:

  • Cell lines : Use isogenic pairs (e.g., wild-type vs. kinase-deficient) to isolate target-specific effects.
  • Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions.
  • Data normalization : Express activity as % inhibition relative to vehicle controls, as in for pyrimidoindole derivatives .

Q. How can crystallographic data inform molecular docking studies for target identification?

  • Methodological Answer : Solve the crystal structure (X-ray diffraction, 0.8–1.0 Å resolution) to define bond angles and torsional constraints. provides a template for pyrimidine-containing acetamides, where hydrogen bonding between NHCO and kinase active sites was critical . Use software like AutoDock Vina with flexible side-chain sampling for docking simulations .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer : Store lyophilized samples at −80°C under argon. For solution stability, use pH 7.4 phosphate buffer with 0.01% EDTA to chelate metal ions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 30 days, as in for pyrazolo-pyridazin derivatives .

Q. How can regioselectivity issues in multi-step syntheses be addressed?

  • Methodological Answer : Employ directing groups (e.g., methoxy in ) to control electrophilic substitution on the thienopyrimidin core . Computational modeling (DFT, Gaussian 16) predicts favorable reaction pathways, reducing trial-and-error experimentation .

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